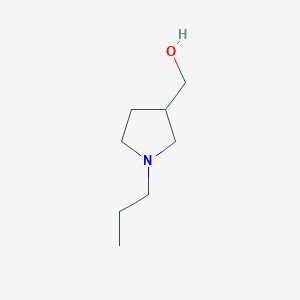

(1-Propylpyrrolidin-3-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-propylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-4-9-5-3-8(6-9)7-10/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAJCQKKDKQAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1-Propylpyrrolidin-3-yl)methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (1-Propylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in medicinal chemistry, valued for its chiral pyrrolidine scaffold which is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, intended for researchers and professionals in drug development. We will explore two principle retrosynthetic strategies, offering in-depth analysis of the chemical transformations, justifications for methodological choices, and detailed experimental protocols. The synthesis of both racemic and enantiomerically enriched forms of the target molecule will be addressed, underscoring the importance of stereochemistry in modern drug design.

Introduction: The Significance of the Pyrrolidine Moiety

The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle that is a fundamental structural unit in a vast array of natural products, including alkaloids like nicotine and hygrine, as well as the proteinogenic amino acid proline.[1] Its conformational rigidity and the stereogenic centers that can be incorporated into its structure make it a privileged scaffold in medicinal chemistry. The presence of a pyrrolidine core can significantly influence the pharmacological and pharmacokinetic properties of a drug molecule, including its potency, selectivity, and metabolic stability.[2][3] this compound, with its N-propyl group and a hydroxymethyl substituent at the C3 position, presents a versatile platform for further chemical elaboration in the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Considerations

Two primary retrosynthetic pathways for the synthesis of this compound are presented here. The choice between these routes may be dictated by the availability of starting materials, the desired scale of the synthesis, and the stereochemical requirements of the final product.

Strategy A involves the initial construction of the pyrrolidine ring with the desired C3-substituent, followed by the introduction of the N-propyl group in a late-stage functionalization step. This approach is advantageous when a common intermediate, such as (pyrrolidin-3-yl)methanol, can be prepared and subsequently diversified with various N-substituents.

Strategy B focuses on the early introduction of the N-propyl group, followed by the formation and subsequent reduction of a carbonyl group at the C3 position. This can be a more convergent approach if the starting materials are readily available.

Visualizing the Synthetic Pathways

Figure 1: Retrosynthetic overview of the two primary strategies for the synthesis of this compound.

Strategy A: Late-Stage N-Propylation

This strategy hinges on the synthesis of the key intermediate, (pyrrolidin-3-yl)methanol, which is then subjected to N-propylation.

Step 1: Synthesis of Pyrrolidin-3-one

The synthesis of N-substituted-3-pyrrolidinones is well-documented and often proceeds via a Michael addition followed by a Dieckmann condensation.[4] For the synthesis of an unprotected pyrrolidin-3-one, a common approach involves the cyclization of a suitable precursor followed by deprotection.

Step 2: Reduction of Pyrrolidin-3-one to (Pyrrolidin-3-yl)methanol

The reduction of the carbonyl group in pyrrolidin-3-one to the corresponding alcohol is a critical step. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and compatibility with protic solvents.[5][6]

Experimental Protocol: Reduction of a Ketone with Sodium Borohydride [5]

-

Dissolve the pyrrolidin-3-one precursor (1.0 eq) in ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride (excess, e.g., 0.5 eq, as 1 eq can reduce 4 eq of ketone) to the cooled solution.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully add water to quench the reaction, followed by heating to boiling.

-

If the product is a solid, it may precipitate upon cooling. If it is an oil, an extractive workup with a suitable organic solvent is necessary.[5]

-

The crude product can be purified by recrystallization or column chromatography.

Step 3: N-Propylation of (Pyrrolidin-3-yl)methanol

The final step in this strategy is the introduction of the propyl group onto the nitrogen atom of the pyrrolidine ring. Reductive amination is a highly efficient method for this transformation.[7] This involves the reaction of the secondary amine with propanal to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

Experimental Protocol: Reductive Amination [8]

-

Dissolve (pyrrolidin-3-yl)methanol (1.0 eq) and propanal (1.1-1.5 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Add a catalytic amount of acetic acid.

-

Add the reducing agent, for example, sodium borohydride, portion-wise.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Quench the reaction with water and perform an extractive workup.

-

Purify the product by column chromatography.

Strategy B: Early-Stage N-Propylation

This approach begins with the synthesis of the N-propylated pyrrolidinone, which is then reduced to the target alcohol.

Step 1: Synthesis of 1-Propylpyrrolidin-3-one

The synthesis of N-alkyl-3-pyrrolidinones can be achieved by reacting an N-alkylated amino acid ester with an acrylate, followed by Dieckmann cyclization.[4] For instance, reacting ethyl N-propylglycinate with ethyl acrylate would yield a diester that can be cyclized using a base like sodium ethoxide to give 1-propyl-4-carbethoxypyrrolidin-3-one. Subsequent hydrolysis and decarboxylation would yield the desired 1-propylpyrrolidin-3-one.

Step 2: Reduction of 1-Propylpyrrolidin-3-one

The reduction of 1-propylpyrrolidin-3-one to this compound follows a similar procedure to the reduction of the unprotected pyrrolidin-3-one described in Strategy A, typically employing sodium borohydride.[6][9]

Enantioselective Synthesis

For applications in drug development, obtaining enantiomerically pure this compound is often crucial. This can be achieved through several approaches:

-

Chiral Starting Materials: Utilizing a chiral precursor, such as a derivative of proline or hydroxyproline, can introduce stereochemistry early in the synthesis.[10]

-

Asymmetric Catalysis: Enantioselective reduction of the C=O bond in 1-propylpyrrolidin-3-one using a chiral catalyst can provide the desired enantiomer.[11]

-

1,3-Dipolar Cycloaddition: Asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides are a powerful method for the enantioselective synthesis of substituted pyrrolidines.[1][12]

A chemoenzymatic approach has been reported for the enantioselective synthesis of 3-hydroxy-2-pyrrolidinones, which could serve as chiral precursors.[11]

Data Summary

| Step | Reaction | Reagents | Typical Yield | Reference |

| Strategy A | ||||

| 1 | Dieckmann Condensation | Base (e.g., NaOEt) | Varies | [4] |

| 2 | Ketone Reduction | NaBH₄ | Good to Excellent | [5][6] |

| 3 | Reductive Amination | Propanal, NaBH₄ | Good to Excellent | [8] |

| Strategy B | ||||

| 1 | Cyclization | Base (e.g., NaOEt) | Varies | [4] |

| 2 | Ketone Reduction | NaBH₄ | Good to Excellent | [6][9] |

Workflow Diagram

Figure 2: A detailed workflow illustrating the key transformations in the synthesis of this compound.

Conclusion

The synthesis of this compound can be accomplished through multiple robust and adaptable synthetic routes. The choice between a late-stage or early-stage N-propylation strategy will depend on the specific goals of the synthesis. For drug discovery and development, where stereochemistry is paramount, the incorporation of enantioselective methods is a critical consideration. The protocols and strategies outlined in this guide provide a solid foundation for researchers to produce this valuable building block for their scientific endeavors.

References

-

Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. PMC. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

-

Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. De Gruyter. [Link]

-

Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]

-

A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]

-

Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. ScienceDirect. [Link]

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. [Link]

-

Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]

-

Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. ACS Publications. [Link]

-

Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]

- Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.

-

Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]

-

Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. [Link]

-

Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. National Library of Medicine. [Link]

-

Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. [Link]

- Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of California, Berkeley. [Link]

-

Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. National Library of Medicine. [Link]

-

2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts. [Link]

-

Chem 115. Harvard University. [Link]

-

Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. Scientific & Academic Publishing. [Link]

-

(PDF) Synthesis of Pyrrolidin‐3‐Ones and Spiropyrrolidinones by 1,3‐Dipolar Cycloadditions of Nitrones with Allenylphosphonates. ResearchGate. [Link]

Sources

- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 2. enamine.net [enamine.net]

- 3. Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reduction of a Ketone by Sodium Tetrahydridoborate â A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction [article.sapub.org]

- 7. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

An In-Depth Technical Guide to (1-Propylpyrrolidin-3-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Propylpyrrolidin-3-yl)methanol is a substituted pyrrolidine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structural motif, featuring a chiral center and a functionalized N-alkylated pyrrolidine ring, is prevalent in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic methodologies for its preparation, and a discussion of its potential applications in the development of novel therapeutics. By synthesizing available data on analogous compounds and established synthetic protocols, this document aims to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals. Its non-planar, puckered conformation allows for a three-dimensional arrangement of substituents, which is often crucial for selective interactions with biological targets such as enzymes and receptors. The N-alkylation of the pyrrolidine ring further modulates the molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound, with its N-propyl group and a primary alcohol functionality, represents a valuable synthon for the introduction of this privileged scaffold into more complex molecular frameworks.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Supplier Data) | (Pyrrolidin-3-yl)methanol[2] | (1-Methylpyrrolidin-3-yl)methanol |

| Molecular Formula | C₈H₁₇NO | C₅H₁₁NO | C₆H₁₃NO |

| Molecular Weight | 143.23 g/mol [1] | 101.15 g/mol | 115.17 g/mol |

| Physical Form | Liquid[1] | Not specified | Not specified |

| Boiling Point | Predicted to be higher than (1-Methylpyrrolidin-3-yl)methanol | Not specified | Not specified |

| Solubility | Expected to be soluble in water and polar organic solvents | Not specified | Not specified |

| pKa (of conjugate acid) | Predicted to be in the range of 9-10 | Not specified | Not specified |

| LogP | Predicted to be higher than (1-Methylpyrrolidin-3-yl)methanol | -0.5 | Not specified |

The introduction of the n-propyl group is expected to increase the lipophilicity (LogP) and the boiling point of the molecule compared to its N-methyl and unsubstituted counterparts, while retaining a degree of water solubility due to the presence of the hydroxyl group and the tertiary amine.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be efficiently achieved through the N-alkylation of the readily available precursor, (Pyrrolidin-3-yl)methanol. A highly effective and widely used method for this transformation is reductive amination . This two-step, one-pot process involves the reaction of the secondary amine of (Pyrrolidin-3-yl)methanol with propionaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired N-propylated product.

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

-

(Pyrrolidin-3-yl)methanol

-

Propionaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of (Pyrrolidin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add propionaldehyde (1.1 eq). Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature below 30 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Causality Behind Experimental Choices:

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly well-suited for reductive aminations as it is mild and selectively reduces the iminium ion in the presence of the aldehyde, minimizing side reactions.

-

Anhydrous Dichloromethane (DCM): DCM is a common solvent for this reaction as it is relatively non-polar and aprotic, which prevents unwanted side reactions with the reducing agent.

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere helps to prevent the oxidation of the aldehyde and other reagents.

-

Aqueous Work-up with Sodium Bicarbonate: The basic work-up neutralizes any remaining acidic species and helps to remove the boron byproducts.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The following table outlines the expected key signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | Propyl Group: Triplet (δ ~0.9 ppm, 3H, -CH₃), Sextet (δ ~1.5 ppm, 2H, -CH₂-CH₃), Triplet (δ ~2.4 ppm, 2H, N-CH₂-). Pyrrolidine Ring: Complex multiplets (δ ~1.6-2.8 ppm, 5H). Hydroxymethyl Group: Doublet (δ ~3.5 ppm, 2H, -CH₂OH), Broad singlet (variable, 1H, -OH). |

| ¹³C NMR | Propyl Group: ~12 ppm (-CH₃), ~20 ppm (-CH₂-CH₃), ~58 ppm (N-CH₂-). Pyrrolidin Ring: Resonances in the range of ~25-60 ppm. Hydroxymethyl Group: ~65 ppm (-CH₂OH). |

| Mass Spec (ESI+) | [M+H]⁺ = 144.1383 |

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The pyrrolidine moiety is a common feature in many FDA-approved drugs and clinical candidates targeting a variety of diseases.

Caption: Potential therapeutic areas for derivatives of this compound.

Potential Areas of Application:

-

Central Nervous System (CNS) Disorders: The pyrrolidine ring is a key component of many CNS-active compounds. The N-propyl group can enhance blood-brain barrier permeability. Derivatives could be explored as ligands for various receptors and transporters involved in neurological and psychiatric conditions.

-

Antimicrobial Agents: The tertiary amine can be quaternized or incorporated into larger structures to develop novel antibacterial or antifungal agents.

-

Oncology: The hydroxymethyl group provides a handle for further functionalization, allowing for the incorporation of the pyrrolidine scaffold into more complex molecules with potential anticancer activity.

-

Cardiovascular Diseases: Chiral pyrrolidine derivatives have been investigated for their activity on ion channels and receptors relevant to cardiovascular health.

The synthesis of libraries of compounds based on the this compound core, where the hydroxyl group is converted to other functionalities (e.g., ethers, esters, amines) or the pyrrolidine ring is further substituted, would be a logical next step in exploring the full potential of this versatile building block.

Conclusion

This compound is a valuable and accessible chemical entity for researchers in the field of drug discovery. While detailed experimental characterization is not widely published, its physicochemical properties can be reliably estimated, and its synthesis can be achieved through robust and well-established methodologies such as reductive amination. The inherent structural features of this compound, including its N-alkylated pyrrolidine ring and a primary alcohol for further functionalization, make it an attractive starting point for the development of novel therapeutic agents across a range of disease areas. This guide provides a foundational understanding of its properties, synthesis, and potential, encouraging its broader application in medicinal chemistry programs.

References

-

PubChem. (Pyrrolidin-3-yl)methanol. National Center for Biotechnology Information. [Link]

- Google Patents. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.

Sources

A Comprehensive Technical Guide to (1-Propylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Propylpyrrolidin-3-yl)methanol, a substituted pyrrolidine derivative, represents a versatile chiral building block in modern medicinal chemistry. Its unique structural motif, featuring a tertiary amine and a primary alcohol on a pyrrolidine scaffold, makes it a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic strategies, and potential applications in drug discovery, alongside recommended analytical and safety protocols. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this paper will draw upon established principles and data from closely related analogs to provide a robust and scientifically grounded resource.

Chemical Identity and Nomenclature

The unique identifier for this compound is its CAS (Chemical Abstracts Service) number, which provides an unambiguous way to identify the compound in literature and databases.

-

CAS Number: 101256-95-5[1]

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₇NO

-

Molecular Weight: 143.23 g/mol

-

Synonyms: N-Propyl-3-hydroxymethylpyrrolidine

Table 1: Physicochemical Properties (Predicted and Analog-Based)

| Property | Value | Source/Basis |

| Molecular Weight | 143.23 g/mol | Calculated |

| XLogP3 | 0.8 | Predicted |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 2 | Calculated |

| Rotatable Bond Count | 3 | Calculated |

| Exact Mass | 143.131014 g/mol | Calculated |

| Boiling Point | Approx. 220-230 °C | Extrapolated from similar compounds |

| Solubility | Soluble in methanol and other polar organic solvents.[2] | General chemical knowledge |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several established synthetic routes, primarily involving the N-alkylation of a suitable pyrrolidine precursor. The choice of starting material and reaction conditions is critical for achieving high yield and purity.

Reductive Amination of Pyrrolidin-3-yl)methanol

A common and efficient method for N-alkylation is reductive amination. This approach involves the reaction of (Pyrrolidin-3-yl)methanol with propionaldehyde in the presence of a reducing agent.

Workflow for Reductive Amination

Caption: Reductive amination workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

-

Reaction Setup: To a solution of (Pyrrolidin-3-yl)methanol (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add propionaldehyde (1.1 eq).[2]

-

Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding iminium ion intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to control the reaction exotherm.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Causality Behind Experimental Choices:

-

Solvent: Methanol is a common choice as it readily dissolves the reactants and does not interfere with the reaction.[2]

-

Reducing Agent: Sodium triacetoxyborohydride is preferred as it is a mild and selective reducing agent for imines and enamines, minimizing the reduction of the aldehyde starting material.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3] The introduction of a propyl group on the nitrogen atom and a hydroxymethyl group at the 3-position provides a unique combination of lipophilicity and hydrogen bonding capability, which can be exploited in drug design.

As a Building Block for Novel Scaffolds

This compound can serve as a key intermediate for the synthesis of more complex molecules. The primary alcohol can be further functionalized through oxidation, esterification, or etherification, while the tertiary amine can act as a basic center for salt formation or as a handle for further derivatization.

Potential Signaling Pathway Involvement

While there is no direct evidence linking this compound to a specific signaling pathway, its structural motifs are found in compounds targeting various receptors and enzymes. For instance, many G-protein coupled receptor (GPCR) ligands and enzyme inhibitors contain substituted pyrrolidine rings.

Hypothetical Target Interaction

Caption: A hypothetical signaling pathway where a derivative of this compound acts as a GPCR ligand.

Analytical Characterization

The identity and purity of this compound should be confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Table 2: General Analytical Methods

| Technique | Purpose | Typical Conditions |

| GC-MS | Purity assessment and structural confirmation | Capillary column (e.g., DB-5), temperature gradient, electron ionization (EI) |

| HPLC | Purity determination and quantification | C18 column, mobile phase gradient (e.g., acetonitrile/water with TFA), UV detection |

| ¹H NMR | Structural elucidation | CDCl₃ or D₂O as solvent, 400 MHz or higher field strength |

| ¹³C NMR | Structural elucidation | CDCl₃ or D₂O as solvent, 100 MHz or higher field strength |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][5]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[5][6]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

GHS Hazard Statements (Anticipated): Based on analogous compounds like (Pyrrolidin-3-yl)methanol, the following GHS classifications may apply:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Conclusion

This compound is a valuable, yet under-documented, chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis and versatile functional groups make it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential, encouraging further research into its applications. The methodologies and data presented, drawn from established chemical principles and analogous compounds, offer a solid framework for scientists and researchers to build upon.

References

-

PubChem. (Pyrrolidin-3-yl)methanol. National Center for Biotechnology Information. [Link]

-

National Institute of Environmental Health Sciences. (n.d.). Analytical Methods. [Link]

-

PubChem. (1-Methylpyrrolidin-3-yl)methanol. National Center for Biotechnology Information. [Link]

-

PubChem. [6-(3-Propylpyrrolidin-1-yl)-3-pyridinyl]methanol. National Center for Biotechnology Information. [Link]

-

Methanol Safety Data Sheet. (n.d.). [Link]

-

Pharmaffiliates. (n.d.). (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol. [Link]

-

PubChem. D-beta-Prolinol. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][4][7][8]OXAZABOROLE-BORANE COMPLEX. [Link]

-

Purosolv. (2024, January 18). Methanol in Pharmaceutical Manufacturing: A Comprehensive Exploration. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. Molecules, 25(4), 884. [Link]

- Google Patents. (n.d.). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.

-

PubMed. (n.d.). Iterative assembly line synthesis of polypropionates with full stereocontrol. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pro-Drug Development. [Link]

-

Methanol Institute. (n.d.). Methanol Technical Data Sheet. [Link]

Sources

- 1. 101256-95-5|this compound|BLD Pharm [bldpharm.com]

- 2. Unveiling the Role of Methanol in Pharma Processes [purosolv.com]

- 3. benchchem.com [benchchem.com]

- 4. opcw.org [opcw.org]

- 5. fishersci.com [fishersci.com]

- 6. methanex.com [methanex.com]

- 7. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. env.go.jp [env.go.jp]

Introduction: The Significance of the Pyrrolidine Scaffold

An In-Depth Technical Guide to (1-Propylpyrrolidin-3-yl)methanol

This guide provides a comprehensive technical overview of this compound, a chiral organic compound with significant potential in pharmaceutical research and development. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis, and analytical validation, grounding its claims in established scientific principles and authoritative sources.

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, celebrated for its versatile and impactful role in the architecture of bioactive compounds. Its prevalence in numerous natural products and FDA-approved drugs underscores its importance. The appeal of the pyrrolidine scaffold is multifaceted, stemming from its ability to:

-

Efficiently explore pharmacophore space: The sp³-hybridized nature of the ring allows for a three-dimensional arrangement of substituents, crucial for precise interactions with biological targets.

-

Contribute to molecular stereochemistry: The inherent chirality of many pyrrolidine derivatives is often a key determinant of their biological activity and selectivity.

-

Enhance physicochemical properties: The nitrogen atom can act as a hydrogen bond acceptor and its substitution allows for the fine-tuning of properties like solubility and basicity.

This compound, featuring a propyl group on the nitrogen and a hydroxymethyl substituent at the chiral 3-position, is a valuable building block for creating novel chemical entities with potential therapeutic applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central pyrrolidine ring. A propyl group is attached to the nitrogen atom at position 1, and a hydroxymethyl group (-CH2OH) is attached to the chiral carbon at position 3.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

(Pyrrolidin-3-yl)methanol (1.0 eq)

-

1-Bromopropane (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of (pyrrolidin-3-yl)methanol in anhydrous acetonitrile, add potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromopropane dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Analytical Characterization and Validation

The identity, purity, and stereochemistry of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet and a sextet), the pyrrolidine ring protons, and the hydroxymethyl group protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule, confirming the overall carbon framework.

For the determination of enantiomeric purity, chiral derivatizing agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be used to form diastereomers that are distinguishable by NMR. [1]

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should show a molecular ion peak [M+H]⁺ at m/z 144.1383, corresponding to the calculated molecular weight of the protonated molecule.

Chromatographic Techniques

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for assessing the purity of the synthesized compound. [2][3]For chiral molecules like this compound, chiral chromatography is the method of choice for separating and quantifying the enantiomers. [4][5]A chiral stationary phase (CSP) in either GC or HPLC can be used to resolve the (R) and (S) enantiomers.

Applications in Drug Discovery and Development

N-substituted 3-hydroxymethylpyrrolidines are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyrrolidine ring system is a key component in many drugs targeting the central nervous system, as well as antiviral and anticancer agents. [6] The specific structural features of this compound—a tertiary amine and a primary alcohol—make it a versatile building block for:

-

Lead Optimization: The propyl group can be varied to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

-

Scaffold for Novel Therapeutics: It can serve as a chiral scaffold for the synthesis of more complex molecules with potential therapeutic activities.

-

Prodrug Strategies: The hydroxyl group can be esterified to create prodrugs with improved bioavailability or targeted delivery.

Conclusion

This compound is a chiral building block with significant potential for the development of novel pharmaceuticals. While specific experimental data for this compound is not widely available, its properties and synthesis can be reliably predicted based on established chemical principles and data from analogous structures. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field of drug discovery.

References

-

Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7793–7801. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

-

Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2011). Journal of Chromatography A. [Link]

-

(1-isopropylpyrrolidin-3-yl)methanol (C8H17NO). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

-

(1-propylpyrrolidin-2-yl)methanol (C8H17NO). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

-

(2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

- 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer. (1991).

-

3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. (1988). UKnowledge. [Link]

-

[6-(3-Propylpyrrolidin-1-yl)-3-pyridinyl]methanol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

- 1. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 2. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of (1-Propylpyrrolidin-3-yl)methanol

Introduction

(1-Propylpyrrolidin-3-yl)methanol is a chiral organic compound featuring a substituted pyrrolidine ring, a foundational structure in numerous biologically active molecules and pharmaceutical agents.[1] The precise elucidation of its three-dimensional structure is paramount for understanding its chemical reactivity, biological activity, and for ensuring the quality and purity of its synthesis. This technical guide provides a comprehensive, multi-faceted approach to the structural analysis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the core analytical techniques, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and self-validating analytical workflow.

The structure of this compound presents several key analytical challenges: a chiral center at the 3-position of the pyrrolidine ring, a tertiary amine, and a primary alcohol. A thorough analysis must therefore unambiguously determine its connectivity, stereochemistry, and confirm the presence and characteristics of its functional groups.

I. Foundational Analysis: Confirming Connectivity and Functional Groups

The initial phase of structural analysis focuses on confirming the molecular formula and identifying the key functional groups within this compound. This is achieved through a combination of mass spectrometry and infrared spectroscopy.

A. Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any potential impurities.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, leading to the formation of a positively charged molecular ion (M+) and various fragment ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation:

The mass spectrum of this compound is expected to exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of the pyrrolidine ring and the propyl and hydroxymethyl substituents. Key fragmentation pathways for pyrrolidine derivatives often involve alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.[3][4] For alcohols, a common fragmentation is the loss of a water molecule.[5][6]

| Expected Fragment | m/z Value | Interpretation |

| [M]+ | 143.24 | Molecular Ion |

| M-1 | 142.24 | Loss of a hydrogen atom |

| M-18 | 125.24 | Loss of H₂O (dehydration) |

| M-29 | 114.24 | Loss of an ethyl radical from the propyl group |

| M-43 | 100.24 | Loss of a propyl radical |

| m/z 84 | 84.14 | Pyrrolidine ring fragment after loss of the propyl group |

| m/z 71 | 71.12 | Propylpyrrolidine fragment after loss of the hydroxymethyl group |

B. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

-

Data Acquisition: An infrared beam is passed through the ATR crystal, and the sample's absorbance is measured over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Data Interpretation:

The FTIR spectrum of this compound will display characteristic absorption bands for the alcohol and amine functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (alcohol) | 3600-3200 | Broad and strong |

| C-H stretch (alkane) | 3000-2850 | Strong |

| C-N stretch (amine) | 1250-1020 | Medium to weak |

| C-O stretch (alcohol) | 1050-1150 | Strong |

The broadness of the O-H stretching band is a result of hydrogen bonding between the alcohol groups of different molecules.[7]

II. Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[8] It provides information about the carbon-hydrogen framework and the connectivity of atoms. For this compound, a combination of 1D and 2D NMR experiments is essential.

A. 1D NMR: ¹H and ¹³C Spectra

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Data Interpretation:

-

¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will display a single peak for each unique carbon atom. The chemical shift of each peak indicates the type of carbon (e.g., sp³, sp²).

B. 2D NMR: COSY and HSQC for Connectivity

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, 2D NMR experiments are crucial.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached.

By combining the information from 1D and 2D NMR, a complete picture of the molecule's connectivity can be assembled.

III. Stereochemical Determination: Addressing Chirality

A critical aspect of the structural analysis of this compound is the determination of its stereochemistry at the C3 position. Conventional NMR spectroscopy cannot distinguish between enantiomers.[9] Therefore, specialized techniques are required.

A. Chiral NMR Spectroscopy

The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR can be employed to differentiate between the enantiomers of a chiral compound.[10][11]

Experimental Protocol: NMR with a Chiral Solvating Agent

-

Sample Preparation: A solution of racemic or enantiomerically enriched this compound is prepared in a suitable deuterated solvent.

-

Addition of CSA: A chiral solvating agent, such as (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol, is added to the NMR tube.

-

Data Acquisition: A ¹H NMR spectrum is acquired.

Principle of Operation:

The chiral solvating agent forms transient diastereomeric complexes with the enantiomers of this compound. These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding protons of each enantiomer in the NMR spectrum.[12][13] The integration of these signals allows for the determination of the enantiomeric excess (ee).

B. X-ray Crystallography: The Gold Standard for Absolute Configuration

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[14][15][16]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: The primary challenge is to grow a single, diffraction-quality crystal of this compound or a suitable derivative. This can be achieved through various techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.

Data Interpretation:

A successful X-ray crystallographic analysis provides the precise bond lengths, bond angles, and torsional angles of the molecule. For a chiral molecule, the analysis can also determine the absolute configuration of the stereocenters, often expressed using the Cahn-Ingold-Prelog (R/S) notation.

IV. Integrated Analytical Workflow

A robust structural analysis of this compound relies on the integration of multiple analytical techniques. The following workflow provides a logical progression from initial characterization to definitive structural elucidation.

Caption: Integrated workflow for the structural analysis of this compound.

V. Conclusion

The structural analysis of this compound requires a synergistic application of modern analytical techniques. By systematically employing mass spectrometry, FTIR, and a suite of NMR experiments, a comprehensive understanding of its molecular structure can be achieved. For the unambiguous determination of its absolute stereochemistry, X-ray crystallography remains the definitive method, complemented by chiral NMR techniques for assessing enantiomeric purity. This integrated approach ensures the scientific rigor necessary for the advancement of research and development in the pharmaceutical and chemical sciences.

References

-

Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy Class Notes. Retrieved from [Link]

-

Reddit. (2019, April 10). How does a chiral solvent effect enantiotopic protons in H-NMR? r/chemhelp. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of NMR solvent on chiral recognition. Retrieved from [Link]

-

EAS. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved from [Link]

-

PubMed. (2021, December 22). Molecular enantiodiscrimination by NMR spectroscopy in chiral oriented systems: Concept, tools, and applications. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Researcher.Life. (2023, March 26). NMR for Stereochemical Elucidation. Retrieved from [Link]

-

Chem.libretexts.org. (n.d.). Chirality And Nmr. Retrieved from [Link]

-

ACS Publications. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]

-

University of Florida. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

-

Save My Exams. (2025, January 9). Interpreting Mass Spectra (Edexcel International AS Chemistry): Revision Note. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Organocatalytic Formal [2+2] Cycloaddition Initiated by Vinylogous Friedel-Crafts Alkylation: Enantioselective Synthesis of Substituted Cyclobutane Derivatives - Supporting Information. Retrieved from [Link]

-

NP-MRD. (n.d.). 1 H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]

-

Michigan State University. (n.d.). Alcohol : Mass Spectra Fragmentation Patterns. Retrieved from [Link]

-

Vanderbilt University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

-

PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. Retrieved from [Link]

-

NIST. (n.d.). Infrared Spectra of Methanol, Ethanol, and n-Propanol. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.

- Google Patents. (n.d.). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.

-

ResearchGate. (2023, February 2). Structures and solvent effects on the 1H and 13C NMR chemical shifts of the family of three pro -lithospermate molecules: DFT study. Retrieved from [Link]

-

PubMed. (n.d.). Iterative assembly line synthesis of polypropionates with full stereocontrol. Retrieved from [Link]

-

NIST. (n.d.). Methyl Alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of liquid methanol CH3OH. Retrieved from [Link]

-

MDPI. (2024, August 8). FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. savemyexams.com [savemyexams.com]

- 6. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. fiveable.me [fiveable.me]

- 9. esports.bluefield.edu - Chirality And Nmr [esports.bluefield.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 12. reddit.com [reddit.com]

- 13. Molecular enantiodiscrimination by NMR spectroscopy in chiral oriented systems: Concept, tools, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eas.org [eas.org]

- 15. rigaku.com [rigaku.com]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility Profile of (1-Propylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can lead to erratic absorption, diminished efficacy, and challenges in formulation development.[1] This guide provides a comprehensive technical overview of the methodologies required to thoroughly characterize the solubility profile of (1-Propylpyrrolidin-3-yl)methanol, a substituted pyrrolidine derivative. The pyrrolidine motif is prevalent in numerous marketed drugs and is often incorporated to enhance aqueous solubility and other physicochemical properties.[2] This document outlines the strategic importance of solubility assessment, from early discovery to lead optimization, and provides detailed, field-proven protocols for both kinetic and thermodynamic solubility assays. We will delve into the underlying principles of these assays, the rationale for experimental choices, and the interpretation of the resulting data. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to conduct robust solubility studies, ensuring reliable and reproducible results that can confidently guide drug discovery and development programs.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a drug candidate from initial hit to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount factor, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Insufficient solubility can severely hamper the transition from in vitro activity to in vivo efficacy, often leading to the costly failure of promising candidates in later developmental stages.[1]

This compound, featuring a hydrophilic hydroxyl group and a basic pyrrolidine nitrogen, is anticipated to exhibit favorable solubility characteristics. The pyrrolidine ring, a common scaffold in medicinal chemistry, can serve as a hydrogen bond acceptor, while the N-H group (in its protonated form) can act as a hydrogen bond donor, both contributing to improved interaction with water.[2] However, a comprehensive experimental evaluation is imperative to quantify its solubility under various physiologically relevant conditions.

This guide will focus on two key types of solubility measurements:

-

Kinetic Solubility: This high-throughput screening method is invaluable in the early stages of drug discovery for the rapid assessment of large numbers of compounds.[4] It measures the concentration of a compound in solution after a short incubation period, following the addition of a concentrated DMSO stock solution to an aqueous buffer.[5][6] While not a true measure of thermodynamic equilibrium, it provides a crucial early flag for potential solubility liabilities.

-

Thermodynamic Solubility: This "gold standard" method determines the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid state.[7] It is a more time- and resource-intensive assay, typically employed during lead optimization and pre-formulation studies to generate precise data for biopharmaceutical classification and formulation design.[1]

A thorough understanding of both kinetic and thermodynamic solubility is essential for making informed decisions throughout the drug discovery and development pipeline.

Physicochemical Properties of this compound

While experimental data for this compound is not extensively published, we can infer some of its properties from its structure and from data on similar compounds. It is a cyclic secondary amine with a hydroxyl functional group.[8] The presence of the nitrogen and oxygen atoms allows for hydrogen bonding, which generally enhances water solubility.[2]

Table 1: Predicted Physicochemical Properties of Pyrrolidine Derivatives

| Property | (Pyrrolidin-3-yl)methanol[9] | (1-Methylpyrrolidin-3-yl)methanol[10] | This compound (Predicted) |

|---|---|---|---|

| Molecular Formula | C5H11NO | C6H13NO | C8H17NO |

| Molecular Weight | 101.15 g/mol | 115.17 g/mol | 143.23 g/mol |

| XLogP3-AA | -0.5 | Not Available | ~0.5 - 1.5 |

| Hydrogen Bond Donor Count | 2 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |

| Topological Polar Surface Area | 32.3 Ų | 23.5 Ų | ~23.5 Ų |

Note: The properties for this compound are estimations based on its structure and comparison with similar molecules.

The predicted increase in lipophilicity (XLogP3-AA) with the addition of the propyl group suggests that its solubility might be lower than that of the unsubstituted or methyl-substituted analogs. However, it is still expected to have reasonable aqueous solubility due to the persistent polar functional groups.

Experimental Determination of Solubility

A multi-faceted approach to solubility assessment is crucial for a comprehensive understanding of a compound's behavior. This section provides detailed protocols for both kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method ideal for early-stage drug discovery, providing a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.[4][5] This is typically achieved by adding a small volume of a concentrated DMSO stock solution to an aqueous buffer.[11]

Caption: Workflow for Kinetic Solubility Determination.

-

Preparation of Solutions :

-

Assay Procedure :

-

In duplicate, add 10 µL of the 20 mM stock solution to 490 µL of PBS in 1.4 mL matrix storage tubes.[6] This creates a 2% DMSO concentration.

-

Place the tubes in a thermomixer and incubate for 2 hours at 25°C with shaking at 850 rpm.[5][6]

-

After incubation, filter the solutions using a multi-screen solubility filter plate to remove any precipitate.[5]

-

-

Quantification :

-

Prepare a calibration curve by making serial dilutions of the stock solution in a 50:50 acetonitrile:PBS solution.[6]

-

Analyze the filtered samples and calibration standards by UV-Vis spectrophotometry or LC-MS/MS.[5] LC-MS/MS is preferred for compounds with poor UV absorbance.[5]

-

Calculate the concentration of the dissolved compound in the filtrate, which represents the kinetic solubility.

-

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility provides the most accurate measure of a compound's solubility.[1] This method involves equilibrating an excess of the solid compound in a specific buffer over an extended period.[4][7]

Caption: Workflow for Thermodynamic Solubility Determination.

This protocol is aligned with the recommendations of the International Council for Harmonisation (ICH) M9 guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers.[12][13][14][15]

-

Preparation :

-

Equilibration :

-

Sample Processing and Analysis :

-

After incubation, centrifuge the vials to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it to remove any remaining solid particles.[17]

-

Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[1]

-

The pH of the solution should be verified at the end of the experiment to ensure it has not significantly changed.[14][15]

-

Factors Influencing Solubility and Data Interpretation

The solubility of this compound will be influenced by several factors, most notably pH. As a basic compound, its solubility is expected to be higher at lower pH values where the pyrrolidine nitrogen is protonated, forming a more soluble salt.

Table 2: Expected pH-Dependent Solubility Profile

| pH | Predominant Species | Expected Relative Solubility |

|---|---|---|

| 1.2 | Protonated (Cationic) | High |

| 4.5 | Mixture of Protonated and Neutral | Intermediate |

| 6.8 | Mostly Neutral | Lower |

| > pKa | Neutral | Lowest |

A key objective of these studies is to determine if the compound can be classified as "highly soluble" according to ICH guidelines. A drug substance is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37°C.[12][13][14][15]

Conclusion and Future Directions

A thorough characterization of the solubility profile of this compound is a foundational step in its development as a potential therapeutic agent. The kinetic and thermodynamic solubility data generated through the protocols outlined in this guide will provide critical insights into its biopharmaceutical properties. Low solubility can present significant hurdles in drug development, potentially leading to poor bioavailability and the need for complex and costly formulation strategies.[1]

The pyrrolidine scaffold is often employed to enhance solubility, and a comprehensive evaluation will confirm if this holds true for the N-propyl substituted derivative.[2] Should solubility challenges arise, the data will form the basis for rational strategies to improve this critical property, such as salt formation or the use of formulation enabling technologies. Ultimately, a robust understanding of solubility is indispensable for mitigating risks and ensuring the successful progression of this compound through the drug development pipeline.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

protocols.io. In-vitro Thermodynamic Solubility. (2025-08-03).

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09).

-

PubMed. In vitro solubility assays in drug discovery.

-

Domainex. Thermodynamic Solubility Assay.

-

Evotec. Thermodynamic Solubility Assay.

-

BioDuro. ADME Solubility Assay.

-

PubMed Central. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021-03-10).

-

PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.

-

Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025-05-12).

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10).

-

Wikipedia. Pyrrolidine.

-

ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019-11-20).

-

European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020-02-10).

-

Food and Drug Administration, Taiwan. ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之.

-

Merck Index. Pyrrolidine.

-

ECHEMI. Pyrrolidine CAS 123-75-1 Definition & Use - Chemical Guide.

-

PubChem. (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970.

-

PubChem. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657.

Sources

- 1. evotec.com [evotec.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. admescope.com [admescope.com]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. capa.org.tw [capa.org.tw]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

The Synthesis and Strategic Importance of (1-Propylpyrrolidin-3-yl)methanol: A Technical Guide for Medicinal Chemists

Abstract

(1-Propylpyrrolidin-3-yl)methanol emerges not from a singular discovery event, but as a logical progression in the exploration of privileged scaffolds in medicinal chemistry. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone in the design of novel therapeutics due to its ability to confer favorable physicochemical properties and engage in specific, three-dimensional interactions with biological targets. The N-alkylation of this scaffold, specifically with a propyl group, offers a nuanced approach to modulating properties such as lipophilicity, metabolic stability, and receptor affinity. This guide provides an in-depth examination of the most probable synthetic pathways to this compound, focusing on the underlying chemical principles and offering detailed experimental protocols. We will delve into the strategic rationale for its use in drug development, supported by the broader context of N-alkylated pyrrolidine derivatives in contemporary pharmaceutical research.

Introduction: The Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic drugs.[1] Its prevalence is attributed to several key features:

-

Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with the complex topographies of protein binding sites.

-

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, influencing solubility and membrane permeability.

-

Synthetic Tractability: The pyrrolidine core can be readily synthesized and functionalized through a variety of robust chemical transformations.

The N-alkylation of the pyrrolidine ring is a powerful tool for fine-tuning the pharmacological profile of a lead compound. The introduction of an n-propyl group, as in this compound, can enhance lipophilicity, potentially improving blood-brain barrier penetration and oral bioavailability. It can also introduce specific steric interactions within a binding pocket that may enhance potency or selectivity.

Synthetic Pathways to this compound

While a dedicated publication on the initial synthesis of this compound is not prominent in the literature, its preparation can be confidently approached through well-established synthetic methodologies. The most direct and industrially scalable approach is the reductive amination of (pyrrolidin-3-yl)methanol. An alternative, though more circuitous route, involves the reduction of a corresponding carboxylic acid derivative.

Primary Synthetic Route: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad substrate scope.[2] This method involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol:

Materials:

-

(Pyrrolidin-3-yl)methanol[3]

-

Propionaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of (pyrrolidin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add propionaldehyde (1.1-1.2 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic and may evolve gas.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Sodium triacetoxyborohydride: This reducing agent is preferred for reductive aminations as it is milder than sodium borohydride and is selective for the reduction of the iminium ion in the presence of the aldehyde.

-

Acetic Acid Catalyst: The acid catalyst accelerates the formation of the iminium ion, which is the species that is reduced.

-

Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the iminium ion intermediate and the deactivation of the reducing agent.

Alternative Synthetic Route: Reduction of a Carboxylic Acid Derivative

An alternative approach begins with a pyrrolidine-3-carboxylic acid derivative, which is first N-propylated and then reduced.

Conceptual Workflow:

Figure 2: Alternative synthetic pathway to this compound.

This route is generally less direct and utilizes more hazardous reagents, such as lithium aluminum hydride (LiAlH₄).[4][5][6]

Physicochemical Properties and Characterization

The physicochemical properties of this compound are crucial for its application in drug discovery.

| Property | Predicted/Typical Value | Significance in Drug Development |

| Molecular Weight | 143.23 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| logP | ~1.0 - 1.5 | A measure of lipophilicity, influencing membrane permeability and solubility. |

| pKa | ~9-10 (for the tertiary amine) | Determines the ionization state at physiological pH, impacting receptor binding and solubility. |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Contributes to interactions with biological targets and aqueous solubility. |

| Hydrogen Bond Acceptors | 2 (nitrogen and oxygen atoms) | Important for molecular recognition and solubility. |

Characterization of the final compound would be achieved through standard analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Conclusion and Future Perspectives